Boc-DADec*HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

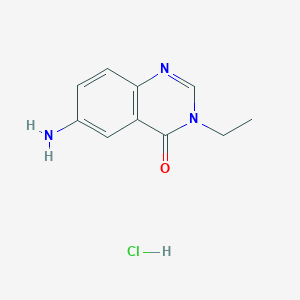

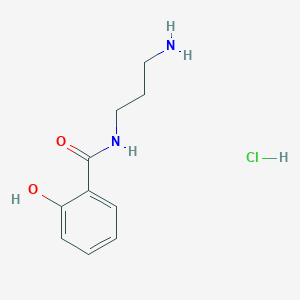

Boc-DADec*HCl is a compound that is often used in pharmaceutical testing . The Boc (tert-butyloxycarbonyl) group is a protective group used in organic synthesis . It is used to protect amines from reacting with other functional groups present in the molecule during a chemical reaction .

Synthesis Analysis

The synthesis of Boc-DADec*HCl involves the use of Boc-protected amino acids . The Boc group is added to the amino acid to protect it during the synthesis process . The Boc group can be removed later using hydrochloric acid (HCl), a process known as Boc deprotection . This process is commonly used in pharmaceutical research and development .Molecular Structure Analysis

The molecular structure of Boc-DADec*HCl can be determined using various techniques such as X-ray diffraction and mass spectrometry . These techniques allow for the analysis of the molecular structures of unknown compounds .Chemical Reactions Analysis

The main chemical reaction involving Boc-DADec*HCl is the Boc deprotection process . This involves the removal of the Boc group from the molecule using hydrochloric acid (HCl) . The reaction results in the formation of a free amine and a tert-butyl cation .Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-DADec*HCl can be determined using various techniques. These properties include color, density, hardness, and melting and boiling points . Thermal analysis can also be used to study the physical and chemical properties of the compound .科学的研究の応用

N-Boc Deprotection in Synthetic Organic Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . Traditional methods to remove the Boc group have disadvantages in terms of high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents as well as high temperatures, making them environmentally unsustainable .

An efficient and sustainable method for N-Boc deprotection has been described, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

N-Boc Deprotection in Pharmaceutical Research and Development

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity relative to a batch process .

In a study, the use of simple solid Brønsted acid catalysts was explored to achieve continuous N-Boc deprotection of amines, without additional workup steps . Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C . The same catalyst/solvent combination is ineffective in batch conditions, due to the much lower temperature of refluxing THF .

作用機序

Target of Action

Boc-DADecHCl, also known as tert-butyloxycarbonyl-DADecHCl, is a compound used in the field of synthetic organic chemistry and peptide synthesis . The primary target of Boc-DADec*HCl is the amine group in a molecule . The compound acts as a protecting group for the amine, preventing it from reacting with other substances during a chemical reaction .

Mode of Action

The mode of action of Boc-DADec*HCl involves the protection and deprotection of the amine group . The compound forms a bond with the amine, effectively shielding it from the surrounding chemical environment . This allows for selective reactions to occur without affecting the protected amine. When the protection is no longer needed, the Boc group can be removed through a process known as deprotection . This process involves the use of a catalyst, which lowers the required reaction temperature .

Biochemical Pathways

While specific biochemical pathways involving Boc-DADec. By protecting certain functional groups, Boc-DADecHCl allows for the selective modification of other parts of the molecule, enabling the step-by-step construction of intricate chemical structures .

Pharmacokinetics

As a chemical tool used primarily in laboratory settings, the compound is typically handled and disposed of according to standard chemical safety protocols .

Result of Action

The primary result of Boc-DADec*HCl’s action is the successful protection and deprotection of amine groups . This enables the synthesis of complex molecules without unwanted side reactions . The compound’s use as a protecting group has been demonstrated to yield high-quality results in a variety of chemical reactions .

Safety and Hazards

Safety data sheets provide key material characteristics for each product and include how to safely handle, use and respond to an emergency for each product . For example, a safety data sheet for hydrochloric acid, which is used in the Boc deprotection process, provides information on its hazards and safety precautions .

将来の方向性

Future research on Boc-DADec*HCl could focus on improving the efficiency and sustainability of the Boc deprotection process . Additionally, directed evolution could be used to engineer proteins with improved properties for specific applications . Analyzing relevant papers on these topics could provide further insights into potential future directions .

特性

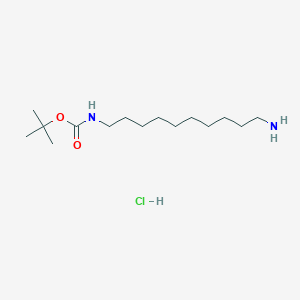

IUPAC Name |

tert-butyl N-(10-aminodecyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O2.ClH/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16;/h4-13,16H2,1-3H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHOSSORDFZGIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-DADec*HCl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)